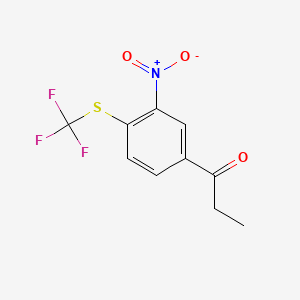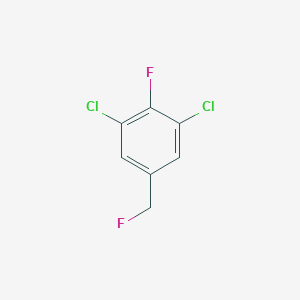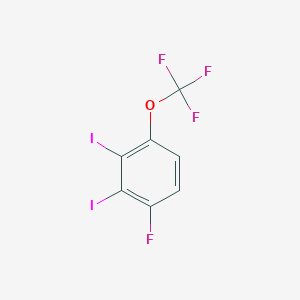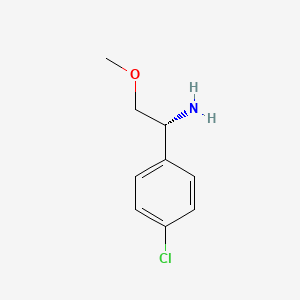
(R)-1-(4-Chlorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chlorophenyl)-2-methoxyethanamine is a chiral amine compound with a molecular formula of C9H12ClNO It is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and methoxyethylamine.
Reductive Amination: The key step involves the reductive amination of 4-chlorobenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ®-1-(4-Chlorophenyl)-2-methoxyethanamine in high yield and purity.
Industrial Production Methods
Industrial production of ®-1-(4-Chlorophenyl)-2-methoxyethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and employing cost-effective reagents are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylethanol or 4-chlorophenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Chlorophenyl)-2-methoxyethanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including chiral amines and heterocycles.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the 4-chlorophenyl group and the methoxy group contributes to its binding affinity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)-2-methoxyethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chlorophenylethylamine: Lacks the methoxy group, resulting in different reactivity and applications.
4-Chlorophenylmethanol: Contains a hydroxyl group instead of the methoxy group, leading to different chemical behavior.
Uniqueness
®-1-(4-Chlorophenyl)-2-methoxyethanamine is unique due to its chiral nature and the presence of both the 4-chlorophenyl and methoxy groups
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
WPXVXJBFCKQSST-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


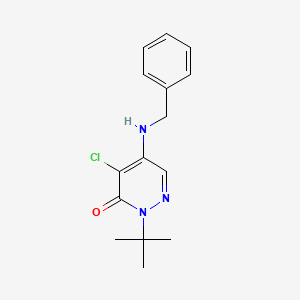
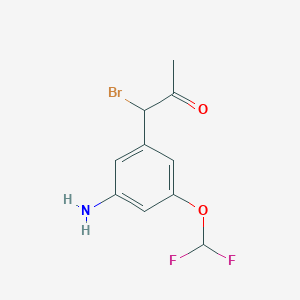
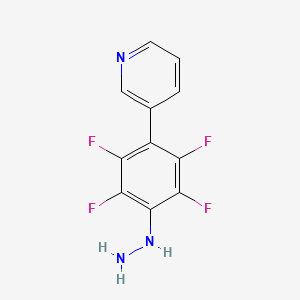
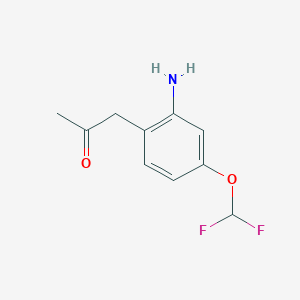
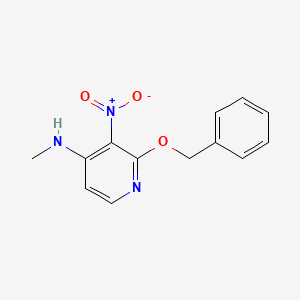
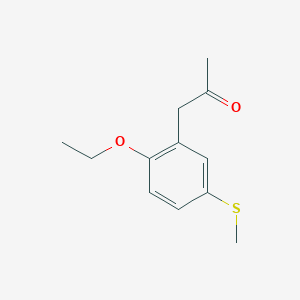
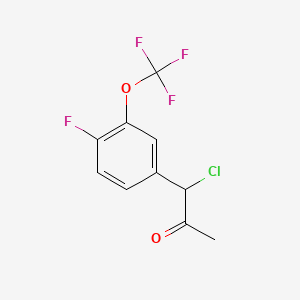

![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)

